molecular formula C13H16N4 B1456574 N-(Piperidin-4-yl)quinazolin-4-amine CAS No. 1183120-04-8

N-(Piperidin-4-yl)quinazolin-4-amine

Cat. No. B1456574
M. Wt: 228.29 g/mol
InChI Key: GQISUMHDDPZFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Piperidin-4-yl)quinazolin-4-amine is a compound that belongs to the class of organic compounds known as quinazolinamines . It is a potent, selective inhibitor of histone methyltransferases G9a (EHMT2) and GLP (EHMT1), which catalyze the mono and dimethylation of lysine 9 of histone 3 (H3K9), and other non-histone substrates such as p53 and WIZ .


Molecular Structure Analysis

The molecular formula of N-(Piperidin-4-yl)quinazolin-4-amine is C13H16N4 . This compound has a molecular weight of 228.29300 .


Chemical Reactions Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

Scientific Research Applications

Anti-Tubercular Activity

N-(Piperidin-4-yl)quinazolin-4-amine derivatives, specifically the 2,4-diaminoquinazoline class, have been identified as effective inhibitors of Mycobacterium tuberculosis growth. A study highlighted the significance of the piperidine and benzylic amine segments in these compounds for their potency against tuberculosis. Pharmacokinetic studies in rats indicated promising in vivo compound exposure, and bactericidal activity was observed against both replicating and non-replicating M. tuberculosis strains. This suggests potential for these compounds in tuberculosis drug discovery (Odingo et al., 2014).

Nitric Oxide Synthase Inhibition

Compounds from the 2-substituted 1,2-dihydro-4-quinazolinamine and 4'-aminospiro[piperidine-4,2'(1'H)-quinazolin]-4'-amine series, closely related to N-(Piperidin-4-yl)quinazolin-4-amine, have shown potent and selective inhibition of inducible nitric oxide synthase (i-NOS). These inhibitors exhibit nanomolar potency and high selectivity for the inducible isoform of the enzyme over the constitutive isoforms. Their efficacy in acute and chronic animal models of inflammatory disease following oral administration has been demonstrated, indicating their potential as anti-inflammatory agents (Tinker et al., 2003).

CCR4 Antagonism

N-(Piperidin-4-yl)quinazolin-4-amine derivatives have been explored for their potential as CC chemokine receptor-4 (CCR4) antagonists. Modifications in the chemical structure, like replacing the pyrrolidine moiety with a 3-(hydroxymethyl)piperidine, resulted in potent inhibition of human/mouse chemotaxis. Oral administration of these compounds demonstrated anti-inflammatory activity in a murine model of acute dermatitis, signifying their potential in treating inflammatory conditions (Yokoyama et al., 2009).

Insecticidal Efficacy

Derivatives of N-(Piperidin-4-yl)quinazolin-4-amine have been synthesized and evaluated for their insecticidal efficacy. Compounds were synthesized by reacting with different nitrogen nucleophiles, including piperidine. The structural features of these synthesized compounds were characterized, and their insecticidal properties were evaluated, showcasing the potential application of these compounds in pest control (El-Shahawi et al., 2016).

Antihypertensive Properties

Research has been conducted on piperidine derivatives with a quinazoline ring system, exploring their potential as antihypertensive agents. Specific compounds in this series have shown strong hypotension effects in spontaneously hypertensive rat models, indicating their potential use in managing hypertension (Takai et al., 1986).

Future Directions

Quinazoline derivatives, including N-(Piperidin-4-yl)quinazolin-4-amine, are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . They are also being explored for their potential applications in fields of biology, pesticides, and medicine .

properties

IUPAC Name

N-piperidin-4-ylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-2-4-12-11(3-1)13(16-9-15-12)17-10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQISUMHDDPZFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719199
Record name N-(Piperidin-4-yl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Piperidin-4-yl)quinazolin-4-amine

CAS RN

1183120-04-8
Record name N-(Piperidin-4-yl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Piperidin-4-yl)quinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
N-(Piperidin-4-yl)quinazolin-4-amine
Reactant of Route 3
Reactant of Route 3
N-(Piperidin-4-yl)quinazolin-4-amine
Reactant of Route 4
Reactant of Route 4
N-(Piperidin-4-yl)quinazolin-4-amine
Reactant of Route 5
N-(Piperidin-4-yl)quinazolin-4-amine
Reactant of Route 6
N-(Piperidin-4-yl)quinazolin-4-amine

Citations

For This Compound
4
Citations
F Liu, X Chen, A Allali-Hassani, AM Quinn… - Journal of medicinal …, 2010 - ACS Publications
Protein lysine methyltransferase G9a, which catalyzes methylation of lysine 9 of histone H3 (H3K9) and lysine 373 (K373) of p53, is overexpressed in human cancers. Genetic …
Number of citations: 208 pubs.acs.org
A Bouchut, D Rotili, C Pierrot, S Valente… - European Journal of …, 2019 - Elsevier
Despite the recent reductions in the global burden of malaria, this disease remains a devastating cause of death in tropical and subtropical regions. As there is no broadly effective …
Number of citations: 51 www.sciencedirect.com
Q Zhang, B Chang, Q Feng, L Li - European Journal of Medicinal Chemistry, 2023 - Elsevier
Triple-negative breast cancer (TNBC) has become a serious threat to women's health. Research on epigenetic drugs is gradually deepening and is expected to provide new options for …
Number of citations: 3 www.sciencedirect.com
U Soumyanarayanan, PM Ramanujulu… - European Journal of …, 2019 - Elsevier
Herein, we report the discovery of a dual histone deacetylase inhibitor displaying a unique HDAC3/6 selectivity profile. An initial strategy to merge two epigenetic pharmacophores …
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.